A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors.
Cidoxepin hydrochloride
CAS No.: 25127-31-5
VCID: VC21335620
Molecular Formula: C19H22ClNO
Molecular Weight: 315.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Cidoxepin hydrochloride, also known as cis-doxepin or (Z)-doxepin, is a tricyclic antidepressant that was developed in the 1960s but was never commercially marketed. It is the cis or (Z) stereoisomer of doxepin, which is used commercially as a mixture of (E) and (Z) isomers in a ratio of approximately 85:15 . Despite its lack of commercial availability, cidoxepin has garnered interest for its potential therapeutic applications. Pharmacological ActivityCidoxepin exhibits pharmacological activities similar to those of doxepin, including serotonin–norepinephrine reuptake inhibition, H~1~ receptor antagonism, and anticholinergic effects . Notably, cidoxepin is reported to have more antidepressant activity than the trans-doxepin isomer. Additionally, its central anticholinergic activity is three times greater than that of trans-doxepin in mice . Clinical Development and TrialsAs of 2017, cidoxepin was under development by Elorac, Inc. as an antihistamine for the treatment of chronic urticaria (hives) and was in phase II clinical trials for this indication . Development for other conditions such as allergic rhinitis, atopic dermatitis, and contact dermatitis was discontinued. 5.1. Antidepressant ActivityCidoxepin's antidepressant activity is thought to be superior to that of trans-doxepin, although specific clinical data comparing the two isomers directly is limited . 5.2. Antihistamine and Anticholinergic EffectsCidoxepin's antihistamine and anticholinergic properties make it a candidate for treating conditions like chronic urticaria. Its potent anticholinergic activity, particularly in the central nervous system, is noted to be three times greater than that of trans-doxepin . 5.3. Comparison with Doxepin
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 25127-31-5 | |||||||||||||||
Product Name | Cidoxepin hydrochloride | |||||||||||||||
Molecular Formula | C19H22ClNO | |||||||||||||||
Molecular Weight | 315.8 g/mol | |||||||||||||||
IUPAC Name | (3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |||||||||||||||
Standard InChI | InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |||||||||||||||
Standard InChIKey | MHNSPTUQQIYJOT-CULRIWENSA-N | |||||||||||||||
Isomeric SMILES | CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |||||||||||||||
SMILES | CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |||||||||||||||
Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Synonyms | (3Z)-3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride; (Z)-3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride; (Z)-N,N-dimethyldibenz[b,e]oxepin-Δ11(6H),γ-propylamine Hydrochloride | |||||||||||||||
PubChem Compound | 5281088 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume